molecular formula C11H7ClN2O2 B12971236 2-Chloro-5-(pyrimidin-4-YL)benzoic acid

2-Chloro-5-(pyrimidin-4-YL)benzoic acid

Cat. No.: B12971236
M. Wt: 234.64 g/mol
InChI Key: GNSCDDSMDVAGCR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Chloro-5-(pyrimidin-4-yl)benzoic acid is an organic compound with the molecular formula C11H7ClN2O2. It is a derivative of benzoic acid, where the benzoic acid core is substituted with a chlorine atom at the 2-position and a pyrimidin-4-yl group at the 5-position.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-5-(pyrimidin-4-yl)benzoic acid typically involves the introduction of the pyrimidin-4-yl group onto a chlorinated benzoic acid derivative. One common method involves the reaction of 2-chlorobenzoic acid with a pyrimidine derivative under suitable conditions. For example, the reaction can be carried out in the presence of a base such as potassium carbonate in a polar solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The choice of solvents, reagents, and reaction conditions is carefully controlled to minimize costs and environmental impact .

Chemical Reactions Analysis

Types of Reactions: 2-Chloro-5-(pyrimidin-4-yl)benzoic acid can undergo various chemical reactions, including:

  • Substitution Reactions

Properties

Molecular Formula

C11H7ClN2O2

Molecular Weight

234.64 g/mol

IUPAC Name

2-chloro-5-pyrimidin-4-ylbenzoic acid

InChI

InChI=1S/C11H7ClN2O2/c12-9-2-1-7(5-8(9)11(15)16)10-3-4-13-6-14-10/h1-6H,(H,15,16)

InChI Key

GNSCDDSMDVAGCR-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1C2=NC=NC=C2)C(=O)O)Cl

Origin of Product

United States

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